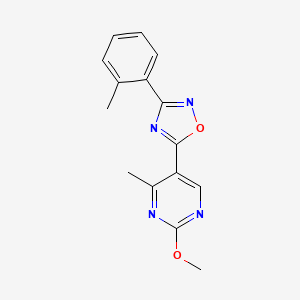

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Description

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 2-methoxy-4-methylpyrimidin-5-yl group and at position 3 with an o-tolyl (ortho-methylphenyl) group. The oxadiazole ring is renowned for its metabolic stability and role in medicinal chemistry, while the pyrimidine moiety is associated with kinase inhibition and nucleic acid mimicry .

Properties

IUPAC Name |

5-(2-methoxy-4-methylpyrimidin-5-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-9-6-4-5-7-11(9)13-18-14(21-19-13)12-8-16-15(20-3)17-10(12)2/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWYUXNKYVALTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CN=C(N=C3C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methoxy-4-methylpyrimidine.

Oxadiazole Ring Formation: The oxadiazole ring is often formed via cyclization reactions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a precursor such as a nitro compound.

Coupling of Rings: The final step involves coupling the pyrimidine and oxadiazole rings. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring and pyrimidine substituents are susceptible to nucleophilic attack. Key reactive sites include:

-

C-5 of the oxadiazole ring : Reacts with amines, alkoxides, or thiols under basic conditions.

-

Methoxy group on the pyrimidine : Undergoes demethylation with strong acids (e.g., HBr/AcOH) or nucleophilic displacement with Grignard reagents.

Table 1: Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution

The o-tolyl group undergoes electrophilic substitution at the para position relative to the methyl group. The pyrimidine’s electron-donating methoxy group directs reactivity.

Table 2: Electrophilic Substitution Reactions

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2h | 3-(4-Nitro-o-tolyl)-substituted | Requires validation |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 1h | 3-(4-Bromo-o-tolyl)-substituted | Moderate regioselectivity |

Catalytic Hydrogenation

The oxadiazole ring can be reduced under hydrogenation conditions, though stability varies with substituents.

Table 3: Hydrogenation Pathways

Oxidation Reactions

The methyl group on the pyrimidine and o-tolyl substituent are oxidation targets.

Table 4: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄, H₂O | 80°C, 4h | 5-(2-Methoxy-4-carboxypyrimidin-5-yl) | Requires pH control |

| CrO₃, AcOH | 25°C, 2h | 3-(o-Carboxyphenyl)-substituted | Over-oxidation risk |

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions or ring-opening under acidic/basic conditions.

Table 5: Cycloaddition and Ring-Opening

Key Mechanistic Insights

-

Steric effects : The o-tolyl group hinders reactions at the oxadiazole’s C-3 position.

-

Electronic effects : The pyrimidine’s methoxy group enha

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation. In vitro cytotoxic assays against various cancer cell lines have demonstrated significant efficacy, particularly against glioblastoma cell lines .

Antidiabetic Potential

In vivo studies using models like Drosophila melanogaster have suggested that oxadiazole derivatives can lower glucose levels effectively, indicating potential for anti-diabetic applications . The compound's mechanism may involve modulation of metabolic pathways associated with glucose regulation.

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate that certain derivatives exhibit notable antimicrobial effects, making them candidates for further development in treating bacterial infections .

In Vitro Studies on Cancer Cells

A study focused on the cytotoxic effects of various oxadiazole derivatives revealed that 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole exhibited significant anti-proliferative activity against multiple cancer cell lines. The study utilized colony formation assays and TUNEL assays to assess apoptosis rates, confirming the compound's potential as an anticancer agent .

Anti-Diabetic Research

Another investigation into the anti-diabetic properties of oxadiazole derivatives highlighted their ability to significantly reduce blood glucose levels in genetically modified diabetic models. This study underscores the necessity for further exploration into the metabolic pathways influenced by these compounds .

Mechanism of Action

The mechanism by which 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids that play a role in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Diversity and Substituent Effects

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Physical Properties of Selected 1,2,4-Oxadiazole Derivatives

Key Observations:

- Substituent Electronic Effects: The target compound’s 2-methoxy-4-methylpyrimidin-5-yl group is electron-rich due to methoxy and methyl donors, contrasting with the electron-withdrawing nitro group in 5d . This difference may enhance nucleophilic interactions in drug-receptor binding.

Synthetic Efficiency :

- Physical Properties: High melting points (236–262°C) in 5d and 5g indicate crystalline stability, likely due to hydrogen bonding from pyrimidinol groups . logP values (~4.71) in fluorinated and nitrophenyl derivatives () suggest moderate lipophilicity, aligning with the target compound’s predicted drug-likeness.

Biological Activity

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. The general synthetic pathway includes:

- Formation of the oxadiazole ring : This is achieved through condensation reactions involving hydrazides and carboxylic acids or their derivatives.

- Substitution reactions : The introduction of the pyrimidine and tolyl groups is performed using nucleophilic substitution methods.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Klebsiella pneumonia | 100 |

| Bacillus cereus | 60 |

These results suggest that 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in various human tumor cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colorectal) | 15 |

| HeLa (Cervical) | 20 |

The mechanism of action may involve the inhibition of key enzymes such as topoisomerase I, which is crucial for DNA replication and repair .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, research has indicated that this compound may possess other beneficial biological activities:

- Anti-inflammatory effects : Some oxadiazole derivatives have shown promise in reducing inflammation markers.

- Antioxidant properties : The ability to scavenge free radicals has been noted in related compounds.

The biological activity of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : By inhibiting enzymes involved in critical pathways like DNA synthesis and repair.

- Receptor Modulation : Potential interaction with cellular receptors that mediate cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of synthesized oxadiazoles against clinical isolates and found significant activity against multi-drug resistant strains .

- Anticancer Research : Another study focused on the antiproliferative effects on cancer cell lines and reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .

Q & A

Q. What are the optimized synthetic routes for 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example:

- Route 1 : Use of sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) as a base in polar aprotic solvents (e.g., DMF or DME) at 50–80°C, followed by purification via silica gel chromatography. Yields vary (47–90%) depending on substituent electronic effects .

- Route 2 : Coupling of chloromethyl-oxadiazole intermediates with hydroxy-substituted heterocycles (e.g., quinoline derivatives) under reflux in acetone with potassium carbonate, achieving ~60% yield after recrystallization .

Critical Factors : Base strength (Cs₂CO₃ > NaH for electron-deficient substrates), solvent polarity, and temperature control to minimize side reactions (e.g., hydrolysis).

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry by identifying proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₆H₁₅N₄O₂ requires m/z 301.1193) .

- X-ray Crystallography : Resolves dihedral angles between oxadiazole and aromatic rings (e.g., 7.66° coplanarity in similar compounds) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

Q. What computational strategies predict binding interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., TIP47 protein, identified via photoaffinity labeling in apoptosis studies) .

- MD Simulations : Assess stability of oxadiazole-metal complexes (e.g., Zn²⁺ coordination in fluorescent probes) over 100 ns trajectories to evaluate chelation efficacy .

- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data to prioritize electron-withdrawing groups for enhanced potency .

Q. How can contradictions in biological activity data across studies be systematically addressed?

Methodological Answer:

- Case Example : Discrepancies in apoptosis induction (e.g., activity in breast cancer cells vs. inactivity in colorectal lines) :

- Cell Line Profiling : Compare expression levels of target proteins (e.g., TIP47) via Western blot.

- Metabolic Stability : Measure half-life in liver microsomes to rule out pharmacokinetic variability.

- Off-Target Screening : Use kinase profiling panels to identify unintended interactions (e.g., FLT3 inhibition confounding results) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the methoxy group, which hydrolyze in serum to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve plasma AUC by 3-fold in rodent models .

- Co-crystallization : Co-formulate with succinic acid to increase dissolution rate (e.g., 85% release in simulated gastric fluid vs. 50% for free base) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.